The synthesis of 3-bromo-N-{[(4-chloro-3-nitrophenyl)amino]carbonothioyl}benzamide can be achieved through a reaction between 3-bromobenzoyl isothiocyanate and 4-chloro-3-nitroaniline. [] This reaction typically involves refluxing the reactants in a suitable solvent, such as acetone or tetrahydrofuran.
The molecular structure of 3-bromo-N-{[(4-chloro-3-nitrophenyl)amino]carbonothioyl}benzamide features a central thiourea moiety flanked by a 3-bromobenzoyl group and a 4-chloro-3-nitrophenyl group. [] This structure allows for potential hydrogen bonding interactions and diverse reactivity through the carbonyl, thiocarbonyl, and amino groups.
3-Bromo-N-{[(4-chloro-3-nitrophenyl)amino]carbonothioyl}benzamide has demonstrated promising anti-cancer activity in vitro, particularly against melanoma cell lines. [] Its pro-apoptotic activity suggests potential for further investigation as a lead compound for the development of new anti-cancer drugs. This compound has also been investigated as an inhibitor of human carbonic anhydrase isoforms (hCA I, II, IX, and XII), showcasing its potential for therapeutic applications in various disease areas. []
CAS No.: 228113-66-4
CAS No.: 37209-30-6
CAS No.: 137705-39-6
CAS No.: 103-12-8
CAS No.: 13538-21-1
CAS No.: 720-00-3